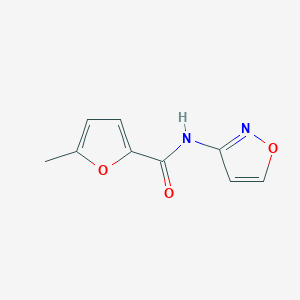![molecular formula C18H14N4O4S B4553421 4-nitro-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4553421.png)
4-nitro-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide
Overview
Description
4-nitro-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide is a useful research compound. Its molecular formula is C18H14N4O4S and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.07357611 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antineoplastic Activity
Research has shown that structural modifications of arylsulfonylhydrazones, including compounds related to 4-nitro-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide, have significant effects on their antineoplastic (anti-cancer) activities. Studies involving the introduction of nitro, amino, and other groups into the aryl ring of such compounds have retained or enhanced their marked antitumor activity against cancers like Sarcoma 180 and leukemia L1210 in mice (Agrawal & Sartorelli, 1978). Similarly, another study confirmed that different functional group modifications on the phenyl ring of benzenesulfonyl moieties in related hydrazones do not significantly alter their tumor inhibitory activity (Shyam, Cosby, & Sartorelli, 1985).
Catalytic and Synthetic Applications
In the field of organic synthesis, compounds like this compound have been utilized as precursors or intermediates in the synthesis of complex organic molecules. For instance, ring-opening reactions of polyalkylbenzenes with N-halosuccinimide and acidic catalysts have been explored for the preparation of mixed halogenated compounds, showcasing the versatility of related nitro-substituted sulfonohydrazides in synthetic chemistry (Bovonsombat & Mcnelis, 1993).
Material Science and Sensor Development
In material science, the structural attributes of compounds similar to this compound have been exploited for the development of high refractive index materials and sensors. A study on the synthesis and characterization of thioether-bridged polyphenylquinoxalines highlighted the potential of nitro-substituted benzenesulfonate derivatives in creating materials with ultra-high refractive indices and low birefringences, useful for optical applications (Li et al., 2010). Furthermore, the development of ionic sensors based on derivatives of such compounds modified with nafion matrix for selective metal ion detection showcases the utility in analytical chemistry and environmental monitoring (Hussain et al., 2017).
Properties
IUPAC Name |
4-nitro-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c23-22(24)15-9-11-16(12-10-15)27(25,26)21-20-18(14-6-2-1-3-7-14)17-8-4-5-13-19-17/h1-13,21H/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCTVIUFYZIWOY-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-[(2-fluorobenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B4553344.png)
![8,10-dichloro-6-methyl-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B4553347.png)

![2-[(4-bromobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4553369.png)
![N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4553386.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4553390.png)
![2-((Z)-1-{4-[(2-fluorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B4553398.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4553401.png)
![3-allyl-4-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4553407.png)
![1,6-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4553411.png)
![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4553417.png)
![N,N-dimethyl-4-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinesulfonamide](/img/structure/B4553428.png)

![2-[(4-chlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4553437.png)
